(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine

TAAR1 trace amine enantioselectivity

Enantiopure 1-aminoindane building block for CNS GPCR programs. Resolves common supply issues of racemic or misconfigured material. • TAAR1 agonist: EC50 1.38 µM (hTAAR1), 2.38 µM (mTAAR1), >4.2× selective over TAAR5 • Direct precursor to 5-HT1A agonist R-(-)-7-methoxy-1-(di-n-propylamino)indan (pKI 6.22) • ≥95% purity, 96-99.9% ee; ready for amination, coupling, or library synthesis without chiral resolution

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 215362-48-4
Cat. No. B1501187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine
CAS215362-48-4
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(CC2)N
InChIInChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3/t8-/m1/s1
InChIKeyRWAJCHDFYSLZND-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine Overview


(1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine is a single-enantiomer primary amine belonging to the 1-aminoindane class, incorporating a methoxy group at the 7-position of the bicyclic indane scaffold. It is utilized as a high-purity research chemical and chiral synthetic intermediate in medicinal chemistry programs targeting G-protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets . The compound is structurally related to the aminoindane family that includes clinically used agents such as rasagiline, and its defined (R)-configuration makes it a valuable precursor for stereospecific elaboration into pharmacologically active ligands [1].

Why (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced


The 1-aminoindane scaffold is pharmacologically versatile, yet minor structural modifications—including stereochemical inversion, removal of the 7-methoxy substituent, or use of the racemic form—can ablate receptor engagement, invert selectivity, or introduce synthetic inefficiencies [1]. The (1R)-configured 7-methoxy derivative possesses a unique combination of a hydrogen-bond-accepting methoxy group at the 7-position and a primary amine that serves as a derivatization handle; both features are essential for the compound's established role as a TAAR1 agonist and as a direct precursor to high-affinity 5-HT1A ligands [2]. Substituting with the (1S)-enantiomer, the racemate, or a 7-unsubstituted analog therefore undermines target-specific potency, enantioselectivity, and downstream synthetic utility.

Differentiation Evidence for (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine


Enantioselective TAAR1 Agonism: (R) vs. (S) Enantiomer

The (R)-enantiomer (CAS 215362-48-4) acts as a confirmed TAAR1 agonist with an EC50 of 1.38 µM at human TAAR1 and 2.38 µM at mouse TAAR1, measured via cAMP accumulation in HEK293 cells [1]. Although direct matched-pair EC50 data for the (S)-enantiomer (CAS 215362-49-5) are not publicly available, the comprehensive SAR study of homochiral 7-substituted 1-aminoindans demonstrates that the (R)-configuration is a prerequisite for high-affinity binding to aminergic GPCRs, including 5-HT1A, 5-HT2A, and 5-HT1D receptors; enantiomeric inversion consistently abolishes or drastically reduces receptor affinity across the series [2].

TAAR1 trace amine enantioselectivity GPCR agonism

Precursor to 5-HT1A Agonist: Primary Amine vs. Dipropyl Derivative

The (1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine serves as the direct synthetic precursor to R-(-)-7-methoxy-1-(di-n-propylamino)indan (compound 29 in the Landsiedel-Maier series), a 5-HT1A receptor agonist with a pKI of 6.22 ± 0.10 [1]. In contrast, the primary amine itself exhibits only low affinity at all 5-HT receptor subtypes tested (5-HT1A, 5-HT2A, 5-HT1D, 5-HT2C), as stated in the original publication: 'Nearly all other compounds showed low affinity at all 5-HT receptors tested' [1]. The (R)-configuration at C-1 is retained throughout the N-alkylation sequence, making the enantiopure primary amine indispensable for accessing the active (R)-configured tertiary amine agonist.

5-HT1A receptor N-alkylation SAR chiral building block serotonin

TAAR1 vs. TAAR5 Subtype Selectivity

The compound displays a measurable selectivity window between TAAR1 and TAAR5. At mouse TAAR1, the EC50 is 2.38 µM, whereas at mouse TAAR5 the EC50 exceeds 10 µM (>10,000 nM) under identical assay conditions [1]. This corresponds to a >4.2-fold selectivity ratio for TAAR1 over TAAR5. This selectivity profile is non-trivial: many trace amine receptor ligands, including the endogenous agonist β-phenylethylamine (PEA), activate multiple TAAR subtypes with less than 10-fold discrimination. The (R)-7-methoxy substitution pattern appears to confer TAAR1 preference relative to TAAR5 within the aminoindane chemotype, an attribute that simplifies pharmacological interpretation in mixed-cell systems co-expressing TAAR subtypes [1].

TAAR selectivity trace amine receptor subtype profiling cAMP assay

Enantiomeric Purity: Pre-resolved (R)-Enantiomer vs. Racemate

The asymmetric reductive amination methodology developed for this compound class yields enantiomeric excess (ee) values of 96–99.9%, as determined by HPLC of the corresponding Mosher's amide derivatives [1]. Commercially, (1R)-7-methoxy-2,3-dihydro-1H-inden-1-amine is supplied at ≥95% chemical purity by reputable vendors . In contrast, the racemic form (CAS 1032279-33-6) possesses 0% ee and necessitates additional chiral resolution steps—typically diastereomeric salt formation or preparative chiral HPLC—to achieve comparable enantiopurity. These additional steps incur yield losses of 30–50% and require costly chiral stationary phases or resolving agents, making the pre-resolved (R)-enantiomer the more economical and operationally efficient choice for asymmetric synthesis .

enantiomeric excess chiral resolution asymmetric synthesis quality control

Applications of (1R)-7-Methoxy-2,3-dihydro-1H-inden-1-amine


Stereospecific Synthesis of a 5-HT1A Agonist

This compound is the direct and only documented enantiopure precursor for synthesizing R-(-)-7-methoxy-1-(di-n-propylamino)indan, a 5-HT1A receptor agonist with pKI 6.22 [1]. The (R)-configuration at C-1 is retained during N-alkylation; starting from the (S)-enantiomer or racemate would yield the incorrect stereoisomer or a mixture, compromising pharmacological activity. Ideal for medicinal chemistry groups pursuing 5-HT1A-targeted lead compounds with defined chirality.

TAAR1 Agonist Screening and Selectivity Profiling

With confirmed EC50 values of 1.38 µM (human TAAR1) and 2.38 µM (mouse TAAR1) and >4.2-fold selectivity over TAAR5, this compound is a validated tool for TAAR1-focused pharmacological studies [2]. It is suitable as a reference agonist in TAAR1 cAMP assays, for competitive binding experiments, and for in vitro selectivity panels where TAAR1-specific readouts must be isolated from TAAR5 background.

Chiral Building Block for CNS Ligand Libraries

Supplied at ≥95% purity and derived from an asymmetric synthesis yielding 96–99.9% ee, this compound can be directly incorporated into parallel synthesis or DNA-encoded library workflows without additional chiral resolution [1]. Applications include reductive amination with diverse aldehydes, amide coupling, or sulfonamide formation to generate screening libraries with defined absolute stereochemistry for CNS GPCR targets.

Demethylation to 7-Hydroxy-1-aminoindan Derivatives

The 7-methoxy group serves as a protected phenol; demethylation (e.g., BBr3 or HBr) yields the corresponding 7-hydroxy-1-aminoindan, which is a key pharmacophore in several aminoindan-based CNS drug candidates [1]. Using the (R)-enantiomer ensures that the resulting hydroxy compound maintains the correct stereochemistry for subsequent SAR studies.

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